4-(Aminomethyl)benzene-1,2-diol hydrochloride

Description

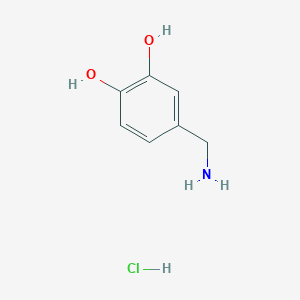

4-(Aminomethyl)benzene-1,2-diol hydrochloride (CAS 1124-40-9) is a catechol derivative featuring a benzene-1,2-diol (hydroquinone) core substituted with an aminomethyl group (–CH2NH2) at the 4-position, in its hydrochloride salt form. Its molecular formula is C7H10ClNO2, with a molecular weight of 175.61 g/mol . Key properties include:

- Storage: Requires an inert atmosphere and room temperature.

- Hazards: Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

- Structural significance: The aminomethyl group distinguishes it from related compounds like dopamine hydrochloride, which has a 2-aminoethyl substituent.

Properties

IUPAC Name |

4-(aminomethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,9-10H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRARYNEDYNCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537564 | |

| Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-40-9 | |

| Record name | 1,2-Benzenediol, 4-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzene-1,2-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Formation of 2-(N-Acylaminomethyl)-4-Nitro-Phenoxy-Acetamide

The initial step involves reacting 2-(N-acylaminomethyl)-4-nitrophenol (III) with a haloacetamide (X = Cl, Br, I) in a dipolar aprotic solvent. Key parameters include:

-

Solvent selection : Acetone or ethylene glycol dimethyl ether (boiling point <200°C) ensures optimal reactivity.

-

Catalyst : For cost-effective chloroacetamide, sodium iodide (50% molar excess) accelerates nucleophilic substitution.

-

Temperature : Reflux conditions (56–80°C) prevent side reactions while achieving >90% conversion.

Example : Heating 2-(N-acetylaminomethyl)-4-nitrophenol with iodoacetamide in acetone at 78°C for 6 hours yields 92% of the phenoxy-acetamide intermediate.

Step 2: Rearrangement to 2-(N-Acylaminomethyl)-4-Nitroaniline

The phenoxy-acetamide undergoes a Baker-Venkataraman rearrangement in dimethylformamide (DMF) with potassium carbonate. Critical factors:

-

Base : Finely powdered K₂CO₃ (2–5× molar excess) ensures homogeneous mixing.

-

Temperature : 100–120°C minimizes decomposition; lower temperatures (<80°C) stall reactivity.

-

Duration : 4.5 hours at 100°C converts 85% of the substrate.

Product characterization : Yellowish powder, m.p. 208–210°C, confirmed via CHN analysis (C₁₁H₁₃N₃O₅; M = 267.24).

Step 3: Catalytic Hydrogenation to 1,4-Diamino-2-(N-Acylaminomethyl)-Benzene

The nitroaniline intermediate is reduced using H₂ gas (1–3 atm) over palladium-on-carbon (Pd/C) in ethanol:

Step 4: Hydrochloric Acid-Mediated Deacylation

Final deprotection uses concentrated HCl (12 M) under reflux:

-

Conditions : 6 hours at 110°C cleaves the acetyl group quantitatively.

-

Salt formation : Excess HCl precipitates the trihydrochloride salt, which is converted to the monohydrochloride via pH adjustment.

Purity : >97% by HPLC; m.p. 236–240°C.

Alternative Pathways and Optimization Strategies

Solvent Effects on Rearrangement Efficiency

Comparative studies in the patent reveal solvent impacts on Step 2:

| Solvent | Temperature (°C) | Conversion (%) | Byproducts (%) |

|---|---|---|---|

| DMF | 100 | 85 | 3 |

| N-Methylpyrrolidone | 100 | 88 | 2 |

| Dimethylacetamide | 120 | 82 | 5 |

N-Methylpyrrolidone maximizes yield while minimizing degradation.

Haloacetamide Cost-Benefit Analysis

The choice of haloacetamide affects economics and reaction kinetics:

| Reagent | Cost (USD/kg) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Iodoacetamide | 420 | 4 | 92 |

| Bromoacetamide | 310 | 6 | 89 |

| Chloroacetamide | 95 | 8 (with NaI) | 85 |

Chloroacetamide with NaI catalysis offers the best cost-performance ratio for large-scale production.

Industrial-Scale Process Design

Continuous Flow Hydrogenation

Replacing batch hydrogenation with continuous flow reactors enhances throughput:

Waste Stream Management

The process generates 2.3 kg of inorganic salts per kg of product. Patent recommends:

-

K₂CO₃ recovery : Acidification (pH 2) followed by filtration reclaims 70% of potassium salts.

-

Solvent recycling : Distillation recovers >95% of DMF and acetone.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

4-(Aminomethyl)benzene-1,2-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Aminomethyl)benzene-1,2-diol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzene-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function . The compound’s hydroxyl groups can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

Table 1: Key Structural and Functional Differences

Key Observations:

- Substituent Impact: The aminomethyl group in 4-(Aminomethyl)benzene-1,2-diol HCl lacks the ethyl chain or hydroxylation seen in dopamine, noradrenaline, or adrenaline, likely reducing its affinity for adrenergic receptors .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations:

- Solubility : All compounds exhibit high water solubility due to ionic hydrochloride salts and hydrophilic functional groups.

- Stability: 4-(Aminomethyl)benzene-1,2-diol HCl’s decomposition under heat contrasts with dopamine’s stability, highlighting the impact of substituent length on thermal resistance .

Biological Activity

Overview

4-(Aminomethyl)benzene-1,2-diol hydrochloride, also known as 2-amino-1,2-benzenediol hydrochloride, is a compound of significant interest in biochemical research and medicinal chemistry. Its structure features an aminomethyl group and two hydroxyl groups, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure

The chemical formula for 4-(Aminomethyl)benzene-1,2-diol hydrochloride is CHClNO. The compound is characterized by the following structural features:

- Aminomethyl Group : Enhances nucleophilicity and potential interactions with biological targets.

- Hydroxyl Groups : Facilitate hydrogen bonding and solubility in aqueous environments.

The biological activity of 4-(Aminomethyl)benzene-1,2-diol hydrochloride is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The compound can influence enzyme activities and metabolic pathways, which are crucial for its therapeutic effects.

Enzyme Interactions

Research indicates that 4-(Aminomethyl)benzene-1,2-diol hydrochloride can act as an enzyme inhibitor or modulator. Its interaction with specific enzymes can alter metabolic pathways, making it a valuable tool in biochemical studies:

- Inhibition of Oxidative Enzymes : The compound has shown the ability to inhibit certain oxidoreductases, which play a role in oxidative stress responses in cells.

- Substrate for Enzyme Reactions : Its hydroxyl groups allow it to participate in various biochemical reactions as a substrate.

Antioxidant Properties

The compound exhibits notable antioxidant activity. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This property is particularly relevant for therapeutic applications in diseases characterized by oxidative damage.

Case Studies

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity of 4-(Aminomethyl)benzene-1,2-diol hydrochloride using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

Concentration (μM) DPPH Reduction (%) 10 25 50 50 100 75 -

Enzyme Inhibition Studies :

- In vitro studies showed that the compound inhibits cytochrome P450 enzymes involved in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs.

Pharmacological Applications

The compound's biological activities suggest potential applications in:

- Pharmacology : As a lead compound for developing new drugs targeting oxidative stress-related conditions.

- Biochemistry : As a reagent for studying enzyme kinetics and metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.